molecular formula C7H12O5 B8246800 Dimethyl (S)-2-methoxysuccinate CAS No. 27871-50-7

Dimethyl (S)-2-methoxysuccinate

Cat. No.: B8246800
CAS No.: 27871-50-7
M. Wt: 176.17 g/mol
InChI Key: CZGCYHISZCRQFR-YFKPBYRVSA-N
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Description

Dimethyl (S)-2-methoxysuccinate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-2-methoxysuccinate typically involves esterification reactions. One common method is the reaction of 2-methoxybutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (S)-2-methoxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 2-methoxybutanedioic acid.

    Reduction: Formation of 2-methoxybutanediol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl (S)-2-methoxysuccinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (S)-2-methoxysuccinate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release methanol and the corresponding acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl (2S)-2-ethoxybutanedioate: Similar structure but with an ethoxy group instead of a methoxy group.

    1,4-Dimethyl (2S)-2-propoxybutanedioate: Similar structure but with a propoxy group instead of a methoxy group.

Uniqueness

Dimethyl (S)-2-methoxysuccinate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

dimethyl (2S)-2-methoxybutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-10-5(7(9)12-3)4-6(8)11-2/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGCYHISZCRQFR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279947
Record name 1,4-Dimethyl (2S)-2-methoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27871-50-7
Record name 1,4-Dimethyl (2S)-2-methoxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27871-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl (2S)-2-methoxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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